molecular formula C7H10O3 B2522839 (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2377005-23-5

(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2522839
CAS No.: 2377005-23-5
M. Wt: 142.154
InChI Key: BSBUJOJZVJWXFC-WYDQCIBASA-N
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Description

(1R,3R,4S)-3-Methoxybicyclo[210]pentane-1-carboxylic acid is a bicyclic compound characterized by its unique three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of the methoxy group: The methoxy group is introduced through a substitution reaction, often using methanol as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: A compound with a similar methoxy group but different structural framework.

    4-Methoxyphenylboronic acid: Another methoxy-substituted compound with a different position of the methoxy group.

    2-Methoxyphenylboronic acid: Similar in structure but with the methoxy group in a different position.

Uniqueness

(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, as it can offer different reactivity and interactions compared to other methoxy-substituted compounds.

Properties

IUPAC Name

(1R,3R,4S)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-5-3-7(6(8)9)2-4(5)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBUJOJZVJWXFC-WYDQCIBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@]2([C@@H]1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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